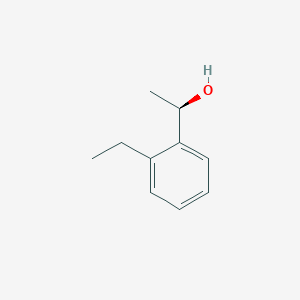

(R)-1-(2-Ethylphenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

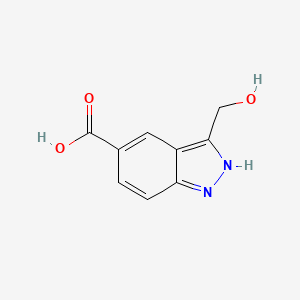

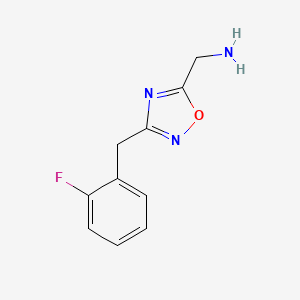

®-1-(2-Ethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the alcohol family, specifically a secondary alcohol, due to the hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method to synthesize ®-1-(2-Ethylphenyl)ethan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-ethylbenzyl chloride with magnesium in dry ether to form the Grignard reagent, 2-ethylphenylmagnesium chloride. This reagent is then reacted with acetaldehyde, followed by hydrolysis to yield the desired alcohol.

Reaction Conditions: Dry ether as solvent, low temperatures to control the reaction rate, and careful addition of acetaldehyde to avoid side reactions.

-

Asymmetric Reduction: : Another method involves the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess.

Reaction Conditions: Use of chiral catalysts such as BINAP-Ru complexes, hydrogen gas, and appropriate solvents like ethanol or methanol.

Industrial Production Methods

Industrial production often scales up the Grignard reaction or asymmetric reduction methods, optimizing for cost, yield, and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: ®-1-(2-Ethylphenyl)ethan-1-ol can be oxidized to form 2-ethylacetophenone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: It can be reduced to the corresponding alkane, 2-ethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-ethylphenylethyl chloride.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Substitution: SOCl2 or PBr3 in the presence of pyridine.

Major Products

Oxidation: 2-Ethylacetophenone.

Reduction: 2-Ethylphenylethane.

Substitution: 2-Ethylphenylethyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry

Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Biology

Enzyme Studies: Serves as a substrate in studies of alcohol dehydrogenase enzymes to understand enzyme specificity and kinetics.

Medicine

Pharmaceuticals: Intermediate in the synthesis of drugs, particularly those requiring chiral purity.

Industry

Fragrance and Flavor: Utilized in the synthesis of fragrance and flavor compounds due to its pleasant odor.

Polymer Production: Acts as a monomer or co-monomer in the production of specialty polymers.

Wirkmechanismus

The mechanism by which ®-1-(2-Ethylphenyl)ethan-1-ol exerts its effects depends on its application. In enzymatic reactions, it interacts with the active site of enzymes, undergoing oxidation or reduction. In catalysis, it coordinates with metal centers, influencing the stereochemistry of the reaction products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(2-Ethylphenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

1-(2-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

1-Phenylethanol: Lacks the ethyl substitution on the phenyl ring.

Uniqueness

®-1-(2-Ethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its use in asymmetric synthesis and as a chiral building block highlights its importance in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and advanced materials.

This detailed overview provides a comprehensive understanding of ®-1-(2-Ethylphenyl)ethan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel |

C10H14O |

|---|---|

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

(1R)-1-(2-ethylphenyl)ethanol |

InChI |

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |

InChI-Schlüssel |

DMVMHZNPYMZYBE-MRVPVSSYSA-N |

Isomerische SMILES |

CCC1=CC=CC=C1[C@@H](C)O |

Kanonische SMILES |

CCC1=CC=CC=C1C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)